molecular formula C10H18N2 B12443888 (R)-tert-Butyl 3-cyanopiperidine

(R)-tert-Butyl 3-cyanopiperidine

Cat. No.: B12443888
M. Wt: 166.26 g/mol
InChI Key: KAVSPDNXSQRJMV-VIFPVBQESA-N
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Description

(3R)-1-tert-butylpiperidine-3-carbonitrile is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-tert-butylpiperidine-3-carbonitrile typically involves the formation of the piperidine ring followed by the introduction of the tert-butyl and carbonitrile groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions to form the piperidine ring. The tert-butyl group can be introduced via alkylation using tert-butyl halides, and the carbonitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of (3R)-1-tert-butylpiperidine-3-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-tert-butylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The tert-butyl and carbonitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and cyanides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3R)-1-tert-butylpiperidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its specific stereochemistry.

    Medicine: It may serve as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-tert-butylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-tert-butylpiperidine-3-carbonitrile: The enantiomer of (3R)-1-tert-butylpiperidine-3-carbonitrile with different stereochemistry.

    1-tert-butylpiperidine-3-carboxamide: A similar compound with a carboxamide group instead of a carbonitrile group.

    1-tert-butylpiperidine-3-carboxylic acid: A related compound with a carboxylic acid group.

Uniqueness

(3R)-1-tert-butylpiperidine-3-carbonitrile is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

(3R)-1-tert-butylpiperidine-3-carbonitrile

InChI

InChI=1S/C10H18N2/c1-10(2,3)12-6-4-5-9(7-11)8-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1

InChI Key

KAVSPDNXSQRJMV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)N1CCC[C@H](C1)C#N

Canonical SMILES

CC(C)(C)N1CCCC(C1)C#N

Origin of Product

United States

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